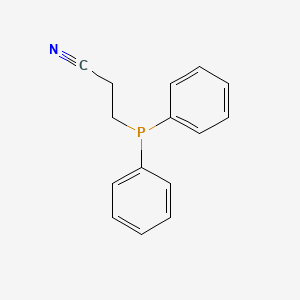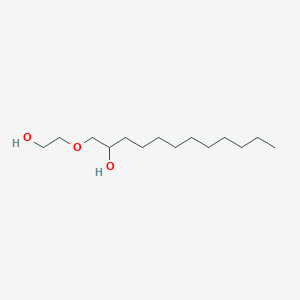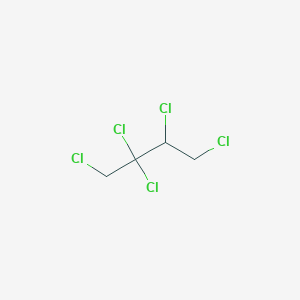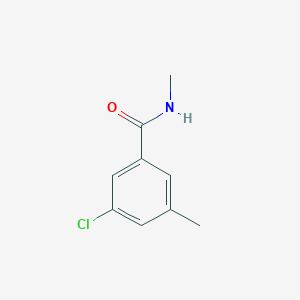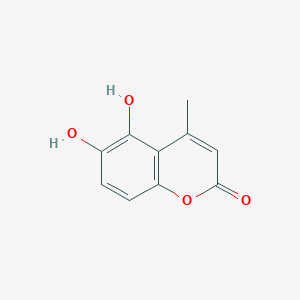
1-(2,2,3-Trimethylcyclobutyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2,3-Trimethylcyclobutyl)ethanone is an organic compound with the molecular formula C9H16O It is a ketone, characterized by the presence of a carbonyl group (C=O) attached to a cyclobutyl ring substituted with three methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,3-Trimethylcyclobutyl)ethanone can be achieved through several methods. One common approach involves the oxidation of β-caryophyllene, a natural sesquiterpene, using ozone followed by reduction. The reaction is typically carried out in dichloromethane as the solvent . The oxidation step leads to the formation of intermediate products, which are then reduced to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as liquid-liquid extraction and flash chromatography are employed to purify the compound .
化学反应分析
Types of Reactions
1-(2,2,3-Trimethylcyclobutyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ozone and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
科学研究应用
1-(2,2,3-Trimethylcyclobutyl)ethanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
作用机制
The mechanism of action of 1-(2,2,3-Trimethylcyclobutyl)ethanone involves its interaction with specific molecular targets. The carbonyl group in the compound can form hydrogen bonds and interact with nucleophiles, making it reactive in various chemical environments. The pathways involved depend on the specific reactions and conditions under which the compound is used .
相似化合物的比较
Similar Compounds
Pinonaldehyde: Another oxidation product of β-caryophyllene, similar in structure but with different functional groups.
2,2,3-Trimethylcyclobutyl-1-ethanone: A closely related compound with slight variations in the cyclobutyl ring substitution pattern.
Uniqueness
1-(2,2,3-Trimethylcyclobutyl)ethanone is unique due to its specific substitution pattern on the cyclobutyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
2704-79-2 |
|---|---|
分子式 |
C9H16O |
分子量 |
140.22 g/mol |
IUPAC 名称 |
1-(2,2,3-trimethylcyclobutyl)ethanone |
InChI |
InChI=1S/C9H16O/c1-6-5-8(7(2)10)9(6,3)4/h6,8H,5H2,1-4H3 |
InChI 键 |
HCXMYUFLJJOXHZ-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(C1(C)C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



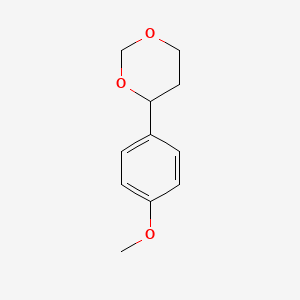
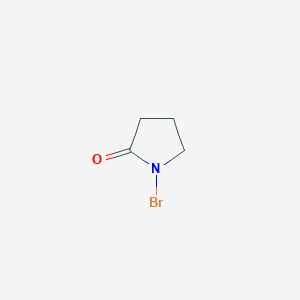


![Naphtho[1,2-c][1,2,5]selenadiazole](/img/structure/B14747081.png)
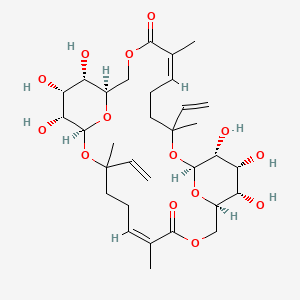
![((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B14747104.png)

